

Polysilicone-13: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: POLYSILICONE-13

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Abstract

Polysilicone-13 is a complex silicone copolymer utilized primarily in the cosmetics and personal care industries for its superior conditioning, emulsifying, and film-forming properties. This technical guide provides a detailed examination of its chemical structure, physicochemical properties, and the analytical methodologies employed for its characterization. Due to the proprietary nature of specific manufacturing processes, this guide synthesizes publicly available data and general principles of polymer chemistry to offer a comprehensive overview for research and development professionals.

Chemical Structure and Identity

Polysilicone-13 is a synthetic copolymer belonging to the family of polyoxyalkylene siloxanes. [1][2] Its chemical identity is defined by the Chemical Abstracts Service (CAS) number 158451-77-5.[3][4] The polymer is structurally composed of a polydimethylsiloxane (PDMS) backbone, which is modified with polyoxyalkylene (polyether) side chains.[1][5]

The International Nomenclature of Cosmetic Ingredients (INCI) name, **Polysilicone-13**, is a simplified designation. More descriptive chemical names found in literature and databases include:

- Siloxanes and silicones, di-Me, hydrogen-terminated, polymers with polyethylene-polypropylene glycol bis(2-methyl-2-propenyl)ether.[3][5][6]
- Bis-isobutyl PEG/PPG/dimethicone copolymer.[7]

A commercially available product, DOWSIL™ FZ-2233, is identified as a Bis-Isobutyl PEG/PPG-10/7/Dimethicone Copolymer, which is a specific variant of **Polysilicone-13**. [8][9][10] This name suggests a defined structure where the polyether side chains consist of approximately 10 units of ethylene glycol (PEG) and 7 units of propylene glycol (PPG), and the polymer is terminated with isobutyl groups. The structure is likely an ABn type block copolymer, consisting of a polysiloxane backbone with pendant polyether chains.[9]

Based on this information, a representative chemical structure of **Polysilicone-13** can be depicted as a polysiloxane chain with grafted PEG/PPG chains, capped with isobutyl groups.

Physicochemical Properties

Detailed quantitative physicochemical data for **Polysilicone-13** is not extensively available in the public domain, which is common for specialty cosmetic ingredients. The available information is summarized in the table below.

Property	Description
Physical Form	Can range from a clear, colorless liquid to a viscous substance or solid, depending on molecular weight and specific formulation. [5] [7]
Solubility	Generally insoluble to soluble in water, depending on the length and ratio of the hydrophilic PEG/PPG chains to the hydrophobic PDMS backbone. [7]
Stability	Considered a stable polymer under normal storage and use conditions. [7]
Actives Content	Commercially available preparations can have an actives content of 95% or range from 30.0% to 100.0%. [7]
Primary Functions	Hair conditioning agent, emulsifier (particularly for water-in-silicone and water-in-oil emulsions), film former, and surfactant. [8] [9] [11]
Biodegradability	Some sources indicate it may be biodegradable, while others suggest it is persistent in the environment and not anaerobically degradable. [7] [12]
Safety Profile	A Cosmetic Ingredient Review (CIR) safety assessment of polyoxyalkylene siloxane copolymers, including Polysilicone-13, concluded them to be safe as used in cosmetics. [1] [2] [13] Due to their large molecular size, these polymers are not expected to penetrate the skin. [1] [14] May be a slight irritant to skin and eyes in sensitive individuals. [7] [15]

Synthesis and Experimental Protocols

General Synthesis: Hydrosilylation

Polysilicone-13 and related silicone copolymers are typically synthesized via a platinum-catalyzed hydrosilylation reaction.^{[16][17]} This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene.

The synthesis of **Polysilicone-13** would generally proceed as follows:

- **Preparation of Precursors:** A poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS) copolymer is used as the silicone backbone. Allyl-terminated polyethylene glycol/polypropylene glycol (PEG/PPG) copolymers serve as the polyether side chains.
- **Hydrosilylation Reaction:** The PMHS-co-PDMS and the allyl-terminated PEG/PPG are reacted in the presence of a platinum catalyst, such as Karstedt's catalyst. The Si-H groups on the silicone backbone add across the allyl double bonds of the polyethers, forming stable Si-C linkages.
- **End-capping:** An isobutyl group-containing alkene can be used to react with any remaining Si-H groups to form the "Bis-isobutyl" terminated polymer.
- **Purification:** The final product is purified to remove the catalyst and any unreacted starting materials.

Representative Experimental Protocol for Hydrosilylation Synthesis:

Disclaimer: This is a general protocol for the synthesis of similar silicone copolymers and is not a specific protocol for **Polysilicone-13**.

Materials:

- Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS) with a known Si-H content.
- Allyl-terminated PEG/PPG copolymer (e.g., with 10 EG and 7 PG units).
- 1-butene (for isobutyl end-capping).
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene.
- Toluene (anhydrous).

- Activated carbon.

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the PMHS-co-PDMS and the allyl-terminated PEG/PPG copolymer in anhydrous toluene.
- Heat the mixture to 70-80°C under a nitrogen atmosphere.
- Add a catalytic amount of Karstedt's catalyst (typically 5-10 ppm of platinum) to the reaction mixture. An exothermic reaction may be observed.
- Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band at approximately 2160 cm⁻¹.
- Once the reaction with the allyl-PEG/PPG is complete, cool the mixture slightly and introduce 1-butene gas to cap the remaining Si-H groups.
- After the reaction is complete (as confirmed by FT-IR), cool the mixture to room temperature.
- Add activated carbon to the solution and stir for several hours to remove the platinum catalyst.
- Filter the mixture through a pad of celite to remove the activated carbon.
- Remove the toluene under reduced pressure using a rotary evaporator to yield the final product.

Characterization Protocols

GPC is used to determine the molecular weight distribution (MWD) of the polymer.

Representative GPC Protocol:

- System: Agilent 1260 Infinity GPC/SEC System or similar.[\[18\]](#)
- Columns: A set of Styragel columns suitable for organic polymers.[\[19\]](#)

- Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
- Flow Rate: 1.0 mL/min.
- Detector: Refractive Index (RI) detector.
- Calibration: Use polystyrene standards to generate a calibration curve.
- Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 μm PTFE filter before injection.[19]

NMR is used to confirm the chemical structure of the polymer.

Representative NMR Protocol:

- Spectrometer: 400 MHz NMR spectrometer.[20]
- Solvent: Deuterated chloroform (CDCl_3).
- ^1H NMR: To identify the protons of the PDMS backbone ($\delta \approx 0.1$ ppm), the PEG/PPG side chains ($\delta \approx 3.4$ -3.7 ppm), and the isobutyl end groups.
- ^{13}C NMR: To identify the carbon atoms in the different monomer units.
- ^{29}Si NMR: To distinguish between the different silicon environments in the polysiloxane backbone (e.g., D units at ≈ -22 ppm).[21]

Rheology is used to characterize the viscoelastic properties of the polymer, such as viscosity.

Representative Rheology Protocol:

- Rheometer: A stress-controlled or strain-controlled rheometer with a cone-and-plate or parallel-plate geometry.[22][23]
- Procedure:
 - Flow Sweep: Measure viscosity as a function of shear rate at a constant temperature to determine if the material is Newtonian or shear-thinning.

- Frequency Sweep: Perform an oscillatory measurement at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

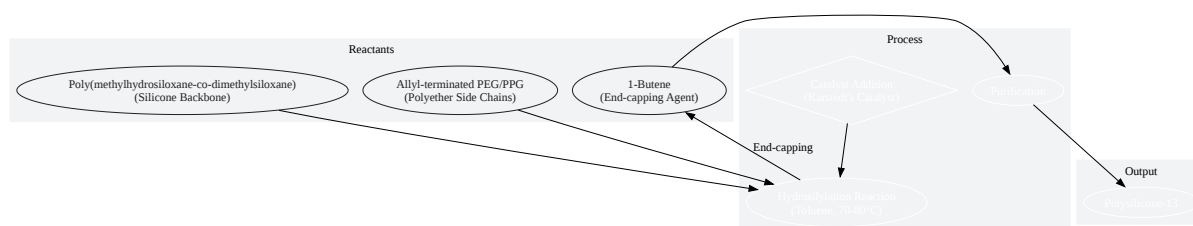
[24]

Signaling Pathways and Biological Interactions

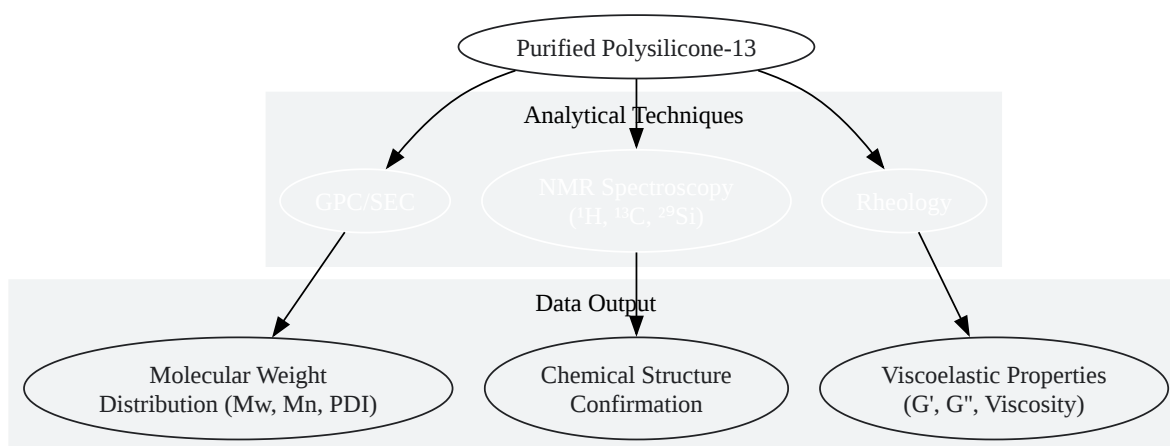
As a large, synthetic polymer designed for topical application, **Polysilicone-13** is not known to be involved in any specific biological signaling pathways. Its primary interaction with biological surfaces, such as hair and skin, is physical. The polysiloxane backbone provides a lubricious, smooth feel, while the polyether side chains can interact with water, providing humectant properties. Due to its high molecular weight, it is not absorbed through the skin and is considered biologically inert.[1]

Visualizations

Synthesis and Workflow Diagrams



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